molecular formula C21H17N B11843311 3-Benzhydryl-1H-indole CAS No. 53924-26-8

3-Benzhydryl-1H-indole

Cat. No.: B11843311
CAS No.: 53924-26-8
M. Wt: 283.4 g/mol
InChI Key: ZWUQZQIKPFUBPH-UHFFFAOYSA-N
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Description

3-Benzhydryl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzhydryl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For instance, the reaction of 3-phenylpropanal with phenylhydrazine in the presence of an acidic catalyst such as Amberlyst® 15 or T3P® (propylphosphonic acid cyclic anhydride) can yield this compound . Conductive and dielectric heating methods have also been employed to optimize the reaction conditions and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process may utilize continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indolenine derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Indolenine derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-Benzhydryl-1H-indole has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. For example, they can interact with serotonin receptors, modulating neurotransmission and exhibiting antidepressant effects . Additionally, indole derivatives can inhibit enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzhydryl-1H-indole is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

53924-26-8

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

3-benzhydryl-1H-indole

InChI

InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,21-22H

InChI Key

ZWUQZQIKPFUBPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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